molecular formula C12H8F3N3O4S2 B3160926 2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid CAS No. 866155-89-7

2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid

Cat. No.: B3160926
CAS No.: 866155-89-7
M. Wt: 379.3 g/mol
InChI Key: RAIBXQFEDDRDPH-UHFFFAOYSA-N
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Description

2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is a complex organic compound that features a trifluoromethoxybenzoyl group, a thiadiazole ring, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring.

    Introduction of the Trifluoromethoxybenzoyl Group: This step involves the acylation of the thiadiazole ring with 3-(trifluoromethoxy)benzoyl chloride under suitable conditions.

    Attachment of the Sulfanylacetic Acid Moiety: This step involves the nucleophilic substitution reaction where the sulfanylacetic acid group is introduced to the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Industrial Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical transformations.

Mechanism of Action

The mechanism of action of 2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The trifluoromethoxybenzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-{[3-(Trifluoromethyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
  • 2-[(5-{[3-(Methoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid

Uniqueness

2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its stability and lipophilicity compared to similar compounds. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-[[5-[[3-(trifluoromethoxy)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O4S2/c13-12(14,15)22-7-3-1-2-6(4-7)9(21)16-10-17-18-11(24-10)23-5-8(19)20/h1-4H,5H2,(H,19,20)(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIBXQFEDDRDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NC2=NN=C(S2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132299
Record name 2-[[5-[[3-(Trifluoromethoxy)benzoyl]amino]-1,3,4-thiadiazol-2-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866155-89-7
Record name 2-[[5-[[3-(Trifluoromethoxy)benzoyl]amino]-1,3,4-thiadiazol-2-yl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866155-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[5-[[3-(Trifluoromethoxy)benzoyl]amino]-1,3,4-thiadiazol-2-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
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2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
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2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
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2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
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2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
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2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid

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